

# Spectroscopic Analysis of Ethyl 4-chloroacetoacetate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 4-chloroacetoacetate*

Cat. No.: B029291

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## Introduction

**Ethyl 4-chloroacetoacetate** (CAS No. 638-07-3) is a key intermediate in organic synthesis, notably in the production of various pharmaceuticals and agrochemicals.<sup>[1][2]</sup> Its bifunctional nature, containing both a  $\beta$ -keto ester and a reactive alkyl chloride, makes it a versatile building block. A thorough understanding of its structure is paramount for its application in complex molecular architectures. This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-chloroacetoacetate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

- Chemical Name: Ethyl 4-chloro-3-oxobutanoate<sup>[3]</sup>
- Molecular Formula:  $C_6H_9ClO_3$ <sup>[4][5]</sup>
- Molecular Weight: 164.59 g/mol <sup>[3][4]</sup>
- Appearance: Colorless to pale reddish-yellow clear liquid<sup>[1][2]</sup>
- SMILES: CCOC(=O)CC(=O)CCl<sup>[6][7]</sup>

The structure of **Ethyl 4-chloroacetoacetate** exhibits keto-enol tautomerism. In nonpolar solvents like carbon tetrachloride, the enol form is significantly present.<sup>[1]</sup> The data presented

here corresponds to the predominant keto tautomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **Ethyl 4-chloroacetoacetate** provides information on the number of different types of protons and their neighboring environments.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.29	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
3.69	Singlet (s)	2H	-CO-CH <sub>2</sub> -CO-
4.22	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
4.41	Singlet (s)	2H	Cl-CH <sub>2</sub> -CO-

Note: Data is typically recorded in CDCl<sub>3</sub>. Chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

### <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
13.9	-O-CH <sub>2</sub> -CH <sub>3</sub>
45.8	-CO-CH <sub>2</sub> -CO-
48.9	Cl-CH <sub>2</sub> -CO-
61.9	-O-CH <sub>2</sub> -CH <sub>3</sub>
166.5	C=O (Ester)
199.8	C=O (Ketone)

Note: Data is typically recorded in CDCl<sub>3</sub>. Chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Medium	C-H stretch (alkane)
~1745	Strong	C=O stretch (ester carbonyl)
~1720	Strong	C=O stretch (ketone carbonyl)
~1250	Strong	C-O stretch (ester)
~770	Strong	C-Cl stretch (alkyl halide)

Note: The spectrum is often recorded as a neat liquid film between salt plates.[\[8\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The technique involves ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z).[\[9\]](#)[\[10\]](#)

## Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment (Proposed Fragment)
29	99.99	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
43	98.83	[CH <sub>3</sub> CO] <sup>+</sup>
69	75.42	[M - C <sub>2</sub> H <sub>5</sub> O - Cl] <sup>+</sup>
115	66.00	[M - C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
164	Trace	[M] <sup>+</sup> (Molecular Ion)
166	Trace	[M+2] <sup>+</sup> (Isotope Peak for Cl)

Source of Data: NIST Mass Spectrometry Data Center, PubChem.[\[3\]](#)[\[5\]](#)

## Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

## NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh approximately 10-20 mg of **Ethyl 4-chloroacetoacetate** for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) into a clean, dry vial.[\[11\]](#)[\[12\]](#)
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).[\[11\]](#)[\[12\]](#) The solvent serves to create a homogeneous solution and provides a deuterium signal for the spectrometer to lock onto, stabilizing the magnetic field.[\[11\]](#)[\[13\]](#)
- Dissolution & Transfer: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
- Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[12\]](#)[\[14\]](#)[\[15\]](#)

- Acquisition: Wipe the outside of the NMR tube clean before inserting it into the spectrometer. [11] Standard acquisition parameters are then used, including locking onto the deuterium signal of the solvent, shimming the magnetic field for homogeneity, tuning the probe, and acquiring the spectrum.[11]

## IR Spectrum Acquisition (Neat Liquid Film)

- Instrument Setup: Perform a background scan on the FTIR spectrometer to account for atmospheric H<sub>2</sub>O and CO<sub>2</sub>.[16]
- Sample Application: Since **Ethyl 4-chloroacetoacetate** is a liquid, it can be analyzed directly as a "neat" sample.[8] Place a single drop of the liquid onto the surface of one polished salt plate (e.g., NaCl or KBr).[8][17]
- Creating the Film: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[8][18]
- Data Collection: Place the "sandwich" plates into the sample holder of the IR spectrometer and acquire the spectrum.
- Cleaning: After analysis, promptly clean the salt plates with a dry solvent like acetone or isopropanol and return them to a desiccator to prevent damage from moisture.[8][18]

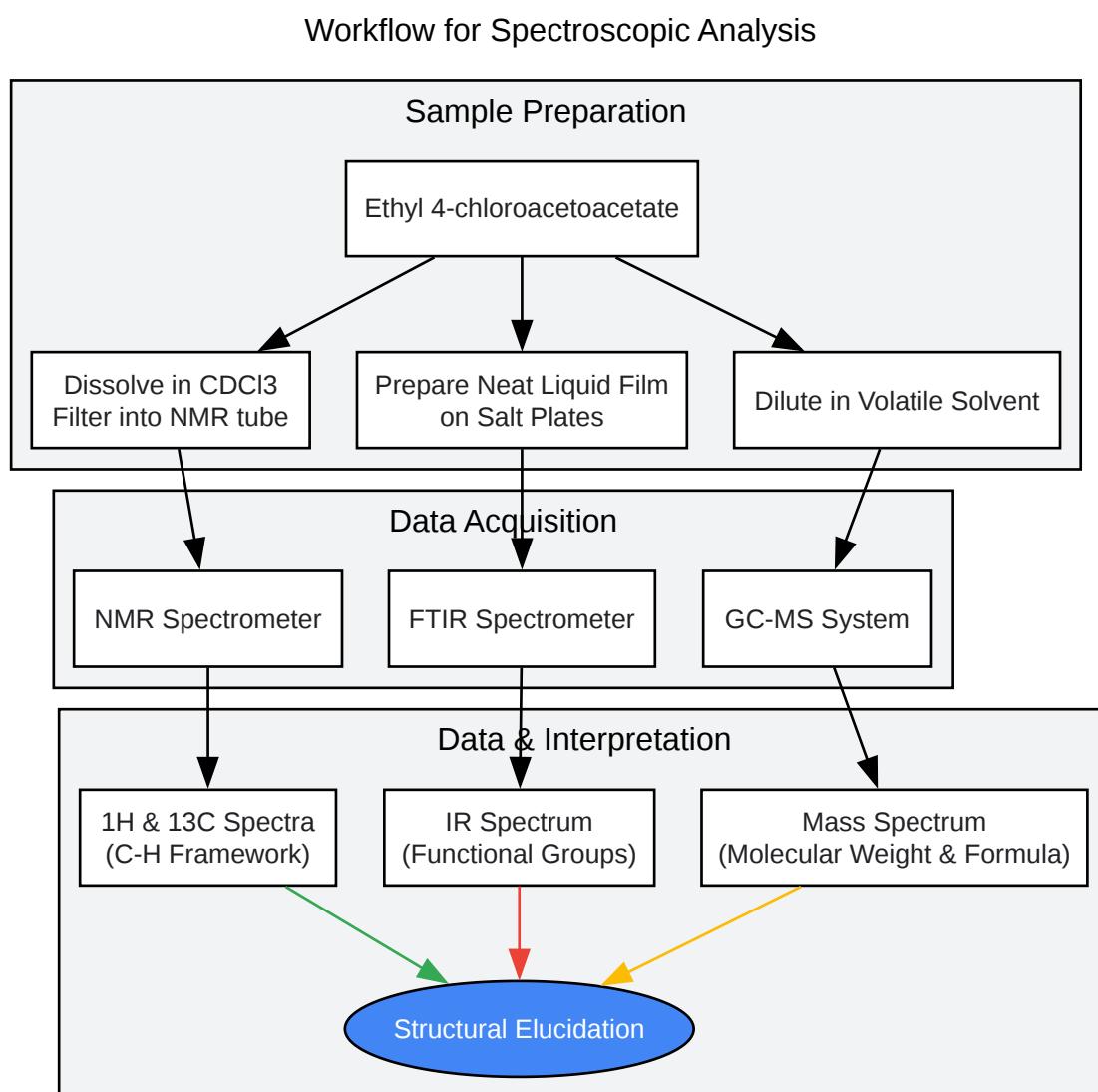
## Mass Spectrum Acquisition (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of **Ethyl 4-chloroacetoacetate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Setup: The sample is introduced via a Gas Chromatograph (GC), which separates the compound from the solvent and any impurities.[19]
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]
- Analysis and Detection: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. A detector then records the abundance of each ion.[9]

- Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

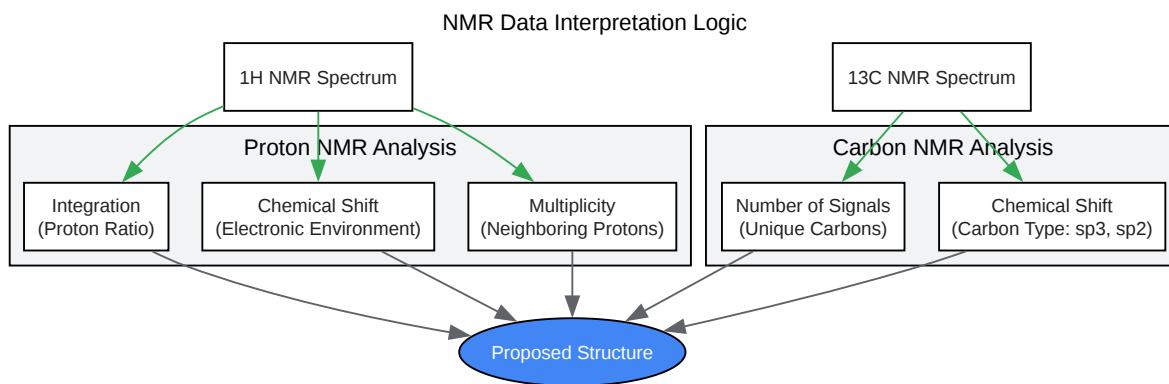
## Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.



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Caption: General workflow from sample preparation to structural elucidation.



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Caption: Logical flow for interpreting NMR spectroscopic data.

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